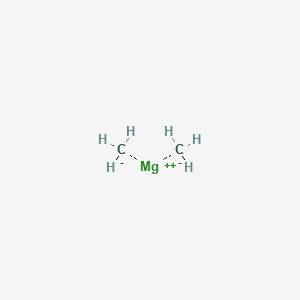

Magnesium, dimethyl-

Descripción general

Descripción

Magnesium, dimethyl- is an organomagnesium compound with the chemical formula ( \text{C}_2\text{H}_6\text{Mg} ). It is a white pyrophoric solid, meaning it can ignite spontaneously in air. This compound is primarily used in the synthesis of other organometallic compounds and has significant applications in organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium, dimethyl- can be synthesized by adding dioxane to a solution of methylmagnesium halide. The reaction is as follows :

[ 2 \text{CH}_3\text{MgX} + 2 \text{dioxane} \rightleftharpoons (\text{CH}_3)_2\text{Mg} + \text{MgX}_2(\mu\text{-dioxane})_2 \downarrow ]

In this procedure, the dimethylmagnesium exists as the ether adduct, not the polymer. The addition of 1,4-dioxane causes the precipitation of solid ( \text{MgX}_2(\mu\text{-dioxane})_2 ), a coordination polymer, which drives the Schlenk equilibrium toward the formation of dimethylmagnesium .

Another method involves combining dimethylmercury and magnesium .

Industrial Production Methods

Industrial production methods for magnesium, dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Magnesium, dimethyl- undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form magnesium oxide and methane.

Substitution: Reacts with halides to form corresponding organomagnesium halides.

Transmetallation: Reacts with other metal halides to form new organometallic compounds.

Common Reagents and Conditions

Oxygen: For oxidation reactions.

Halides: For substitution reactions.

Other metal halides: For transmetallation reactions.

Major Products

Magnesium oxide: From oxidation.

Organomagnesium halides: From substitution.

New organometallic compounds: From transmetallation.

Aplicaciones Científicas De Investigación

Scientific Research Applications of Dimethylmagnesium

Dimethylmagnesium, an organomagnesium compound with the formula (CH3)2Mg, is a white, pyrophoric solid . It is primarily used in the synthesis of other organometallic compounds .

Synthesis of Organometallic Compounds

- Preparation : Dimethylmagnesium is produced by adding dioxane to a solution of methylmagnesium halide : The addition of 1,4-dioxane precipitates solid MgX2(μ-dioxane)2, which drives the Schlenk equilibrium toward (CH3)2Mg . It can also be prepared by combining dimethylmercury and magnesium .

- Structure and Properties: X-ray crystallography reveals that dimethylmagnesium is a polymer with a structure similar to silicon disulfide, featuring tetrahedral magnesium centers surrounded by bridging methyl groups. The Mg-C distances are 224 pm . Its linear chain structure is also seen in diethylmagnesium and dimethylberyllium, while di(tert-butyl)magnesium forms a dimer .

Catalysis

- Solid Propellant Combustion: Dimethyl glyoxime magnesium compounds can be used as combustion catalysts in solid propellants . The synthesis technique is straightforward, yielding a dimethyl glyoxime magnesium compound that decomposes asymmetrically to produce evenly distributed, nascent-state magnesia (MgO) . MgO serves as the primary catalytic active component, enhancing the catalytic effect on low combustion temperature deflagration of solid propellants .

- Chemical Warfare Agent Detoxification: Nano-crystalline magnesium oxide (MgO) demonstrates catalytic activity in the nucleophilic degradation of dimethyl methylphosphonothiolate (DMPT), a chemical warfare agent . The reaction involves the nucleophilic attack of ammonia (NH3) on DMPT, with the hydroxylated model showing better catalytic performance than the unhydroxylated one .

Neuroprotection

- Neurodegenerative Disorders: Magnesium may neutralize reactive oxygen species (ROS), delaying the progression of neurodegenerative disorders . In a 1-methyl-4-phenylpyridinium (MPP+) model of Parkinson’s disease, increased intracellular magnesium concentration inhibited cellular ROS production, maintained ATP generation, and preserved cell viability, protecting neurons from MPP+ toxicity .

Other Potential Applications

Mecanismo De Acción

Magnesium, dimethyl- exerts its effects primarily through its ability to donate methyl groups in chemical reactions. This donation is facilitated by the presence of magnesium, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved include various organic substrates that can accept methyl groups .

Comparación Con Compuestos Similares

Similar Compounds

- Diethylmagnesium

- Dimethylberyllium

- Dibutylmagnesium

Uniqueness

Magnesium, dimethyl- is unique due to its specific reactivity and stability profile. Unlike diethylmagnesium and dimethylberyllium, which have different alkyl groups, magnesium, dimethyl- offers distinct reactivity due to its methyl groups. Dibutylmagnesium, on the other hand, is a dimer, whereas magnesium, dimethyl- forms a linear chain structure .

Actividad Biológica

Magnesium dimethyl, commonly referred to as dimethyl magnesium, is an organomagnesium compound that has garnered attention for its biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Dimethyl magnesium is a Grignard reagent, characterized by its highly reactive nature. It is typically used in organic synthesis as a nucleophile. The compound can be represented chemically as , where magnesium acts as a central atom bonded to two methyl groups. Its reactivity with various electrophiles makes it a valuable tool in synthetic chemistry.

- Enzymatic Activation : Magnesium ions play a crucial role in enzymatic reactions, particularly in the activation of ATP-dependent enzymes. Studies have shown that magnesium can enhance the activity of enzymes such as creatine kinase and pyruvate dehydrogenase, which are vital for energy metabolism .

- Cellular Metabolism : Dimethyl magnesium has been observed to influence cellular metabolism significantly. It alters metabolic pathways by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle. This modulation can lead to increased energy production or altered metabolic states in cells .

- Anti-Angiogenic Properties : Recent research indicates that dimethyl magnesium may exhibit anti-angiogenic effects, potentially making it relevant in treating conditions characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy. The compound appears to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for angiogenesis .

Study on Endothelial Cells

A study conducted on human dermal microvascular endothelial cells (HMECs) demonstrated that treatment with dimethyl magnesium resulted in:

- Increased Glycolysis : Enhanced glycolytic activity was noted, which may contribute to the survival and proliferation of endothelial cells under hypoxic conditions.

- Decreased Cell Respiration : A reduction in mitochondrial respiration was observed, suggesting a shift towards anaerobic metabolism .

Impact on Cancer Cells

In another investigation focusing on cancer biology, dimethyl magnesium was shown to suppress tumor growth in xenograft models by inhibiting angiogenesis. The mechanism involved downregulation of pro-angiogenic factors and modulation of metabolic pathways critical for tumor cell survival .

Data Tables

| Property | Observation |

|---|---|

| Chemical Formula | |

| Enzymatic Activation | Enhances ATP-dependent enzyme activity |

| Glycolysis Rate | Increased under hypoxic conditions |

| Mitochondrial Respiration | Decreased |

| Anti-Angiogenic Effect | Inhibits VEGFR2 |

Propiedades

IUPAC Name |

magnesium;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Mg/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKIHOQVIBBESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062765 | |

| Record name | Magnesium, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Dimethylmagnesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very slightly soluble in ether | |

| Record name | DIMETHYLMAGNESIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid crystals | |

CAS No. |

2999-74-8 | |

| Record name | Dimethylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLMAGNESIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Stable to 240 °C | |

| Record name | DIMETHYLMAGNESIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.